4beta-Fluoro-1,3-dioxolane-2-one
Description
4β-Fluoro-1,3-dioxolane-2-one (CAS: 114435-02-8), commonly termed fluoroethylene carbonate (FEC), is a fluorinated cyclic carbonate with the molecular formula C₃H₃FO₃ and a molecular weight of 106.052 g/mol . It is a critical additive in lithium-ion battery electrolytes, enhancing solid-electrolyte interphase (SEI) stability and improving cycle life in high-voltage applications . Structurally, the fluorine atom at the 4β position increases its electrochemical stability compared to non-fluorinated analogs. Safety data indicate incompatibility with strong oxidizing agents and bases, and it is classified as non-persistent, bioaccumulative, or toxic (non-PBT/vPvB) .
Properties
IUPAC Name |
(4S)-4-fluoro-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-2-1-6-3(5)7-2/h2H,1H2/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRHMKNNHXPHG-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Electrolyte Additive in Lithium-Ion Batteries
One of the primary applications of 4beta-Fluoro-1,3-dioxolane-2-one is as an electrolyte additive in lithium-ion batteries. It plays a crucial role in forming a stable solid electrolyte interphase (SEI) layer. This SEI layer is essential for:
- Increased Cycling Efficiency : The SEI layer enhances the cycling performance of batteries by stabilizing the interface between the electrode and electrolyte.
- Improved Discharge Capacity Retention : The presence of this compound leads to better retention of discharge capacity over multiple charge-discharge cycles .
Intermediate in Organic Synthesis
The compound serves as an important intermediate in organic synthesis, facilitating various chemical reactions. Its utility in synthesizing other fluorinated compounds expands its relevance in pharmaceutical chemistry and materials science .
Data Table: Summary of Applications
| Application | Description | Benefits |
|---|---|---|
| Electrolyte Additive | Used in lithium-ion batteries to form SEI layers | Increases cycling efficiency and capacity retention |
| Organic Synthesis | Acts as an intermediate for synthesizing fluorinated compounds | Enhances selectivity and reduces byproducts |
Case Study 1: Lithium-Ion Battery Performance
A study demonstrated that incorporating this compound into lithium-ion battery electrolytes significantly improved battery performance metrics. The SEI layer formed was noted for its thinness and stability, which correlated with enhanced charge-discharge cycles over extended periods .
Case Study 2: Synthesis Efficiency
Research focusing on the synthesis of fluorinated compounds highlighted that using this compound improved yields while reducing reaction times compared to traditional methods. This efficiency was attributed to its ability to lower reaction temperatures and enhance selectivity .
Comparison with Similar Compounds
Ethylene Carbonate (EC)
- Molecular Formula : C₃H₄O₃
- Molecular Weight : 88.06 g/mol
- Substituent : Hydrogen at the 4-position.
- Applications : Primary solvent in lithium-ion electrolytes due to high dielectric constant (ε ≈ 89.1).
- Limitations : High melting point (36–38°C) limits low-temperature performance.
Propylene Carbonate (PC)
- Molecular Formula : C₄H₆O₃
- Molecular Weight : 102.09 g/mol
- Substituent : Methyl group at the 4-position.
- Applications : Widely used as a co-solvent with EC. Lower melting point (-49°C) improves low-temperature operation .
- Limitations: Poor SEI-forming ability; co-intercalation into graphite anodes causes exfoliation.
4-Chloro-1,3-dioxolan-2-one (Chloroethylene Carbonate)
- Molecular Formula : C₃H₃ClO₃
- Molecular Weight : 122.507 g/mol .
- Substituent : Chlorine at the 4-position.
- Applications: Limited use in battery electrolytes; primarily explored as a synthetic intermediate.
Comparative Data Table
Key Research Findings
Electrolyte Performance: FEC improves capacity retention in silicon anodes by forming a fluorine-rich SEI, reducing electrolyte decomposition .
Thermal Stability : Fluorine’s electronegativity increases thermal stability compared to EC and PC, enabling safer operation at elevated temperatures .
Comparative Reactivity : Chloroethylene carbonate exhibits lower oxidative stability than FEC due to weaker C–Cl bonds, limiting its use in high-voltage systems .
Notes on Discrepancies and Limitations
- Molecular Weight Variability : reports a molecular weight of 102.1 g/mol for FEC, conflicting with the formula-derived 106.052 g/mol . This may reflect a typographical error.
- Color Specifications : describes FEC as yellow, while other sources omit color data, suggesting variability based on purity or synthesis methods.
Preparation Methods
Reaction Mechanism and Process Design
The most widely documented method involves the direct fluorination of ethylene carbonate using gaseous fluorine (F₂) or fluorine-inert gas mixtures. This exothermic reaction proceeds via electrophilic substitution, where fluorine replaces a hydrogen atom at the β-position of the ethylene carbonate ring. The process typically employs 3–20 wt% 4β-fluoro-1,3-dioxolan-2-one as a co-solvent, which lowers the melting point of the reaction mixture from 37–39°C (pure ethylene carbonate) to ~20°C, enabling liquid-phase reactions at milder temperatures.
A representative protocol involves dissolving 2,000 g of ethylene carbonate in a perfluoroalkoxy (PFA) reactor, followed by the addition of 616 g of a preformed 4β-fluoro-1,3-dioxolan-2-one solution. Fluorine gas is introduced at 15–45°C, with rigorous temperature control to mitigate runaway exotherms. Post-reaction purification includes acetone washes, potassium bicarbonate neutralization, and vacuum distillation, yielding 1,839 g (63.9% corrected yield) of the target compound.
Table 1: Key Parameters in Direct Fluorination
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 15–45°C | Higher temps increase byproducts |
| Fluorine Concentration | 10–15 vol% in N₂ | Excess F₂ reduces selectivity |
| Solvent Ratio (Product) | 3–20 wt% | Lower ratios hinder mixing |
| Reaction Time | 4–6 hours | Prolonged time degrades product |
Advantages Over Conventional Methods
This method eliminates the need for external organic solvents (e.g., acetonitrile or DMF), as the product itself acts as a solvent. This innovation simplifies downstream purification and reduces waste. Additionally, the hypostoichiometric use of fluorine (50% less than classical routes) enhances atom economy while maintaining yields comparable to stoichiometric methods. Selectivity improvements (>90%) are attributed to the suppressed formation of di- and trifluorinated byproducts, which are common in solvent-free systems.
Stoichiometric Synthesis via Potassium Fluoride
Reaction Dynamics and Limitations
An alternative approach involves the stoichiometric reaction of chloroethylene carbonate with potassium fluoride (KF) in aprotic solvents. This SN2-type mechanism replaces the chloride group with fluoride, albeit with modest efficiency. The reaction requires extended durations (24+ hours) and elevated temperatures (80–100°C), often yielding <50% due to competing hydrolysis and elimination side reactions.
Comparative Analysis with Direct Fluorination
While the KF route avoids handling hazardous fluorine gas, its practical utility is limited by:
-
Poor Scalability : Multi-day reaction times and high energy inputs.
-
Low Atomic Efficiency : Excess KF (1.5–2 eq) is required to drive the reaction.
-
Byproduct Management : Chloride salts complicate purification.
Process Optimization and Innovations
Temperature Control Strategies
The exothermic nature of direct fluorination (ΔH ≈ −200 kJ/mol) necessitates precise thermal management. Patents describe jacketed reactors with glycol coolants to maintain temperatures within ±2°C of the setpoint. Subambient conditions (15–25°C) favor monofluorination, while temperatures >45°C promote over-fluorination and ring-opening degradation.
Solvent Engineering
The self-solvating system—where product 4β-fluoro-1,3-dioxolan-2-one dissolves reactant ethylene carbonate—exemplifies green chemistry principles. This approach reduces the melting point to 17–20°C, enabling homogeneous mixing without auxiliary solvents. Computational studies suggest the fluorinated product stabilizes the transition state via dipole-dipole interactions, accelerating fluorine incorporation.
Industrial-Scale Considerations
Q & A
Q. How can researchers verify the identity and purity of 4β-Fluoro-1,3-dioxolane-2-one in laboratory settings?
Methodological Answer:
- Spectroscopic Analysis: Use , , and IR spectroscopy to confirm structural features, such as the fluorine substituent at the β-position and the cyclic carbonate moiety. Cross-reference data with reported spectral libraries or synthetic standards.
- Chromatographic Purity Assessment: Employ HPLC or GC-MS with a polar stationary phase (e.g., ZORBAX Eclipse Plus C18) to quantify purity. Compare retention times with known standards and quantify impurities using area normalization .
Q. What are the recommended storage conditions to ensure chemical stability?
Methodological Answer:
- Inert Atmosphere: Store under nitrogen or argon to prevent hydrolysis of the carbonate ring, which may occur in humid environments.
- Temperature Control: Maintain at 2–8°C in airtight containers to avoid thermal decomposition or sublimation.
- Incompatibility Notes: Avoid contact with oxidizers (e.g., peroxides, nitrates) due to potential exothermic reactions .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., LogP, solubility)?
Methodological Answer:
- Experimental Validation: Re-measure properties using standardized protocols (e.g., shake-flask method for LogP, gravimetric analysis for solubility in aprotic solvents like DMSO or THF).
- Literature Cross-Validation: Compare results with peer-reviewed studies rather than vendor catalogs, as proprietary data (e.g., PSA = 35.53, LogP = 0.448) may lack experimental details .
Advanced Research Questions
Q. How can mechanistic studies address the lack of ecotoxicological data (e.g., persistence, bioaccumulation)?
Methodological Answer:
- OECD Guideline Compliance: Conduct ready biodegradability tests (OECD 301F) to assess persistence. Use freshwater algae (e.g., Chlorella vulgaris) for aquatic toxicity assays (OECD 201) if initial data classify the compound as non-hazardous .
- Computational Modeling: Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation potential (BCF) and mobility in soil, supplementing missing experimental data .
Q. What synthetic strategies enable regioselective fluorination or functionalization of the 1,3-dioxolane-2-one scaffold?
Methodological Answer:
- Electrophilic Fluorination: Use Selectfluor® or NFSI in anhydrous DMF to introduce fluorine at the β-position while preserving the carbonate ring. Monitor reaction progress via .
- Ring-Opening Reactions: Explore nucleophilic attack at the carbonyl carbon using organometallic reagents (e.g., Grignard) to generate fluorinated diols or esters, with characterization via X-ray crystallography .
Q. How can researchers resolve contradictions in stability data under varying experimental conditions?
Methodological Answer:
- Stress Testing: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., CO release from carbonate ring cleavage).
- Incompatibility Screening: Test reactivity with common lab reagents (e.g., acids, bases) using DSC/TGA to detect exothermic events or mass loss .
Q. What methodologies are suitable for comparative analysis with structural analogs (e.g., propylene carbonate derivatives)?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 4-Methyl-1,3-dioxolane-2-one) and compare electrochemical stability (via cyclic voltammetry) or solvent properties (e.g., dielectric constant).
- Thermal Analysis: Use differential scanning calorimetry (DSC) to contrast melting points and decomposition pathways with fluorinated derivatives .
Data-Driven Research Gaps
Q. How can computational chemistry elucidate the electronic effects of β-fluorination on carbonate ring reactivity?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO). Compare activation energies for ring-opening reactions with non-fluorinated analogs.
- MD Simulations: Model solvation dynamics in polar solvents to predict solubility trends and aggregation behavior .
Q. What experimental designs mitigate risks when extrapolating in vitro data to environmental impact assessments?
Methodological Answer:
- Microcosm Studies: Simulate soil-water partitioning using OECD 307 guidelines to assess mobility. Combine with LC-MS/MS to track degradation products.
- Trophic Transfer Models: Use Daphnia magna and zebrafish embryos to evaluate bioaccumulation across food chains, addressing data limitations in Section 12.2–12.5 of safety sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
